2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a chlorophenoxy group, a thiazole ring, and a propanamide moiety
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride. The final step involves the reaction of the acid chloride with 4-methyl-2-aminothiazole to produce the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-2-methylpropanoic acid: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
4-methyl-2-aminothiazole: This compound is another intermediate and has a thiazole ring similar to the target compound.
N-(4-chlorophenyl)-2-methylpropanamide: This compound has a similar amide structure but lacks the thiazole ring.
The uniqueness of this compound lies in its combination of a chlorophenoxy group, a thiazole ring, and a propanamide moiety, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-8-20-13(16-9)17-12(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJSLTXZAVLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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